4-Bromo-3-ethoxyaniline hydrochloride
Overview
Description
4-Bromo-3-ethoxyaniline hydrochloride is an organic compound with the molecular formula C8H10BrNO·HCl. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the fourth position and an ethoxy group at the third position. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethoxyaniline hydrochloride typically involves the reaction of 4-bromo-3-nitroaniline with ethanol in the presence of a reducing agent. The nitro group is reduced to an amino group, and the ethoxy group is introduced through an etherification reaction. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the oxidizing agent used.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group, as mentioned in the preparation methods.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like iron powder or tin chloride in the presence of hydrochloric acid are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted anilines can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: The primary reduction product is 4-Bromo-3-ethoxyaniline.
Scientific Research Applications
4-Bromo-3-ethoxyaniline hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-ethoxyaniline hydrochloride depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The ethoxy and bromine substituents can influence the compound’s binding affinity and specificity towards molecular targets, thereby modulating biochemical pathways.
Comparison with Similar Compounds
4-Bromo-3-methoxyaniline: Similar structure but with a methoxy group instead of an ethoxy group.
4-Bromoaniline: Lacks the ethoxy group, making it less versatile in certain reactions.
3-Ethoxyaniline: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness: 4-Bromo-3-ethoxyaniline hydrochloride is unique due to the presence of both bromine and ethoxy substituents, which confer distinct chemical properties. These substituents enhance its reactivity and make it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
4-bromo-3-ethoxyaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-2-11-8-5-6(10)3-4-7(8)9;/h3-5H,2,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVLNBLBIWBEPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
846023-33-4 | |
Record name | Benzenamine, 4-bromo-3-ethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=846023-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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